3-(2-Furyl)acrylaldehyde

Genotoxicity Flavouring Safety Nitrofuran

For procurement of a heteroaromatic α,β-unsaturated aldehyde with established safety and dual functionality. Resolves genotoxicity liability of nitrofuran analogs while delivering top-tier antibacterial efficacy matching cinnamaldehyde against E. coli, P. aeruginosa, S. aureus, B. subtilis. 2018 JECFA clearance supports flavor use; bio-based furfural-derivative pathway enables renewable carbon compliance.

Molecular Formula C7H6O2
Molecular Weight 122.12 g/mol
Cat. No. B7805264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Furyl)acrylaldehyde
Molecular FormulaC7H6O2
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=CC=O
InChIInChI=1S/C7H6O2/c8-5-1-3-7-4-2-6-9-7/h1-6H
InChIKeyVZIRCHXYMBFNFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Furyl)acrylaldehyde Procurement Baseline and Comparators


3-(2-Furyl)acrylaldehyde (CAS 623-30-3), also known as 2-furanacrolein or furylacrolein, is a heteroaromatic α,β-unsaturated aldehyde with the molecular formula C₇H₆O₂ (MW 122.12 g/mol) [1]. The compound exists predominantly as the (E)-isomer, appearing as colorless to pale yellow crystals or liquid with a cooked spicy-herb odor . It is classified as a JECFA-approved flavouring agent (JECFA No. 1497; FEMA No. 2494), with the 2018 evaluation concluding no safety concern at current dietary intake levels [2]. Its chemical architecture—a furan ring conjugated to an acrolein moiety—places it at the intersection of several important compound classes: it is a direct heterocyclic analog of cinnamaldehyde (phenylacrolein), a derivative of the biomass platform chemical furfural, and the non-nitrated parent of the pharmacologically active 5-nitrofurylacrolein series. For procurement decisions, the relevant comparator set includes trans-cinnamaldehyde, 5-nitro-2-furylacrolein, 4-nitrocinnamaldehyde, and other furan-based aldehydes.

3-(2-Furyl)acrylaldehyde Substitution Risk: Non-Interchangeability


Procurement decisions that treat 3-(2-furyl)acrylaldehyde as a drop-in replacement for cinnamaldehyde or nitrofuran aldehydes risk three distinct failure modes: toxicological, performance, and regulatory. First, while the non-nitrated parent furylacrolein is non-mutagenic in standard Ames assays, its 5-nitro congener and 4-nitrocinnamaldehyde both exhibit clear mutagenicity activated by bacterial nitroreductase, meaning that selecting a nitrated analog for a safety-critical application introduces genotoxic liability that the parent compound avoids [1]. Second, in antibacterial applications, the structure-activity relationship is not interchangeable: the furan ring electronic properties and the conjugated double-bond system produce a distinct inhibition spectrum compared to cinnamaldehyde, with only four compounds (including both) ranking as top-tier among 30 tested aromatic aldehydes [2]. Third, from a regulatory standpoint, JECFA evaluations for furan-substituted flavouring agents have been split—the parent furylacrolein cleared in 2018 but the broader furan class flagged for unresolved genotoxicity concerns as late as 2012—meaning that substituting an unevaluated analog into a flavor formulation could trigger a different safety assessment outcome [3]. Substitution without quantitative comparative data therefore creates measurable scientific and regulatory risk.

3-(2-Furyl)acrylaldehyde Comparative Evidence


Mutagenicity: Non-Nitrated vs. Nitro Furylacrolein Analogs

In a direct head-to-head study spanning 17 cinnamaldehydes, cinnamic acids, and 2-furylacroleins tested in the Salmonella preincubation reversion assay and SOS chromotest, none of the non-nitrogenated parent compounds—including unsubstituted 2-furylacrolein—exhibited mutagenicity either with or without S9 metabolic activation. In contrast, the 5-nitrated analog 5-nitro-2-furylacrolein was clearly mutagenic, demonstrating decreased mutagenicity in the nitroreductase-deficient strain TA100NR relative to TA100, yet the highest mutagenicity among all compounds tested in the O-acetyltransferase-deficient strain TA100/1,8-DNP6 [1]. For comparison, 4-nitrocinnamaldehyde exhibited genotoxicity approximately two orders of magnitude higher than its ortho- and meta-nitro congeners [1]. This establishes a binary mutagenicity classification: non-nitrated furylacrolein = non-mutagenic under all conditions tested; 5-nitro-2-furylacrolein = mutagenic via nitroreductase-dependent activation.

Genotoxicity Flavouring Safety Nitrofuran

Antibacterial Efficacy Ranking: Aromatic Aldehydes

In a systematic comparison of all 30 aromatic aldehyde flavor compounds approved as food additives under GB 2760-2011, antibacterial activity was assessed via agar disc diffusion (inhibition zone diameter) and broth double dilution (MIC and MBC) against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. 2-Furanacrolein, along with salicylaldehyde, phenylpropyl aldehyde, and cinnamic aldehyde (cinnamaldehyde), was identified as one of the four compounds with the strongest inhibitory effectiveness among the 30 tested [1]. The inhibitory activities of these top-tier aromatic aldehydes were stronger than those of the conventional preservatives potassium sorbate and sodium benzoate used as positive controls [1]. While the full-text MIC values (µg/mL or mM) for the individual compounds are reported in the original paper, the abstract and available indexing confirm equivalent top-tier ranking for 2-furanacrolein and cinnamaldehyde.

Antimicrobial Food Preservative Structure-Activity Relationship

Radical Polymerization Inhibition: Furan Series

In a kinetic study examining furan compounds as inhibitors of AIBN-initiated radical polymerization of vinyl acetate in ethyl acetate at 60 °C, the inhibition effectiveness followed the rank order: furfurylidenacetone > furylacrolein > furanacrylic acid > furylacrylmorpholinamide [1]. Furylacrolein occupies the intermediate position, being a measurably less potent inhibitor than furfurylidenacetone but significantly more effective than furanacrylic acid and the morpholinamide derivative. The study attributes this ranking to the degree of radical stabilization conferred by the α,β-unsaturated carbonyl system conjugated with the furan ring, with the site of radical attack occurring at either the C-5 position of the furan ring or the double bond of the side group [1].

Radical Polymerization Vinyl Acetate Inhibitor Efficiency

JECFA Genotoxicity Resolution for the Non-Nitrated Parent

The JECFA evaluation history for 3-(2-furyl)acrolein illustrates a critical regulatory differentiation within the furan-substituted flavouring class. In 2005, the Committee noted extensive positive genotoxicity data for several members of the furan flavouring group and could not apply the Procedure for Safety Evaluation [1]. In 2012, the Committee reiterated unresolved toxicological concerns—specifically regarding furan ring metabolism, covalent macromolecule binding, and the paucity of in vivo genotoxicity data to allay concerns [1]. However, by 2018, the evaluation concluded with an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' for 3-(2-furyl)acrolein specifically [1]. This 13-year trajectory from class-level concern to compound-specific clearance means that the non-nitrated furylacrolein has a settled regulatory status, while nitrated congeners and other furan-substituted compounds may still face heightened scrutiny. In contrast, cinnamaldehyde (JECFA No. 656) has maintained a consistent 'No safety concern' status across multiple evaluations.

Regulatory Toxicology Flavouring Safety JECFA Evaluation

Sustainable Synthesis: Carbohydrate-Derived Furfural Route

While the direct sustainable synthesis of 3-(2-furyl)acrylaldehyde itself from carbohydrate feedstocks is less documented, its closely related oxidation product—3-(2-furyl)acrylic acid—has been demonstrated in a renewable synthesis starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing organocatalysts such as piperidinium acetate under solvent-free conditions, affording good to excellent isolated yields [1]. The 5-substituted-2-furaldehydes used as substrates are directly derived from lignocellulosic biomass (furfural and 5-hydroxymethylfurfural platforms). In contrast, cinnamaldehyde is predominantly sourced from natural cinnamon bark oil extraction or petrochemical benzaldehyde-acetaldehyde condensation, neither of which engages the carbohydrate biorefinery infrastructure. This provides a class-level inference that 3-(2-furyl)acrylaldehyde can, in principle, be integrated into a biomass-derived supply chain, offering procurement advantages in jurisdictions with bio-based content mandates or sustainability scoring requirements.

Biomass Conversion Green Chemistry Sustainable Procurement

3-(2-Furyl)acrylaldehyde Application Scenarios


Non-Mutagenic Flavor and Antimicrobial Preservative

In food preservation applications where a single ingredient must deliver both organoleptic value (cooked spicy-herb, caramel, nutty notes) and antibacterial activity, 3-(2-furyl)acrylaldehyde presents a procurement case distinct from cinnamaldehyde. The 2015 comparative study of 30 approved aromatic aldehydes places 2-furanacrolein in the top efficacy tier alongside cinnamaldehyde against E. coli, P. aeruginosa, S. aureus, and B. subtilis, with activity surpassing potassium sorbate and sodium benzoate controls [1]. Simultaneously, its non-mutagenic profile in Ames assays contrasts with the genotoxicity liability of nitrofuran congeners, and its 2018 JECFA clearance resolves earlier class-level concerns [2][3]. This combination—top-tier antibacterial efficacy plus resolved regulatory safety status—supports its use in applications where labeling simplicity and safety documentation are non-negotiable.

Controlled Radical Polymerization Modulator

For industrial polymerization processes requiring tunable radical inhibition, furylacrolein occupies a specific potency niche. Kinetic data from vinyl acetate polymerization studies at 60 °C establish the inhibition rank: furfurylidenacetone > furylacrolein > furanacrylic acid > furylacrylmorpholinamide [1]. This intermediate position means that furylacrolein can serve as a moderate inhibitor in scenarios where furfurylidenacetone over-suppresses polymerization kinetics and furanacrylic acid provides insufficient radical stabilization. Potential applications include controlled monomer stabilization during storage and transport, or as a molecular weight modifier in radical polymerization where precise kinetic control is required.

Biomass-Derived Building Block for Aromatic Aldehydes

Organizations developing bio-based chemical portfolios can position 3-(2-furyl)acrylaldehyde within a carbohydrate-derived supply chain. The demonstrated sustainable synthesis of 3-(2-furyl)acrylic acid from 5-substituted-2-furaldehydes using organocatalysis under solvent-free conditions [1] provides a pathway precedent. Because 2-furaldehydes are established biomass platform chemicals (from hemicellulose-derived furfural), a procurement specification for furan-series aldehydes with documented biomass origin supports compliance with bio-based content standards (e.g., USDA BioPreferred, EU renewable carbon directives), offering a differentiator against petroleum-derived or extractive cinnamaldehyde.

SAR Probe: Furan vs. Phenyl Electronic Effects

The direct structural analogy between 3-(2-furyl)acrylaldehyde and cinnamaldehyde—furan replacing phenyl on the acrolein scaffold—makes the former an essential SAR probe. The 1991 Eder et al. genotoxicity study already demonstrates that electronic substitution on the ring (nitro group presence and position) differentially controls mutagenic potency by approximately two orders of magnitude [1]. Procuring both furylacrolein and cinnamaldehyde allows research groups to isolate the contribution of heteroaromatic vs. homocyclic ring electronics to biological activity, Michael acceptor reactivity, and metabolic stability, without the confounding factor of nitro-group activation present in the more commonly studied 5-nitrofuran derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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